

Using "Methyl 1h-indazole-6-carboxylate" in medicinal chemistry for drug discovery.

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Compound of Interest

Compound Name: **Methyl 1h-indazole-6-carboxylate**

Cat. No.: **B061901**

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The Versatile Scaffold: Methyl 1H-Indazole-6-Carboxylate in Modern Drug Discovery

For researchers, scientists, and drug development professionals, **Methyl 1H-indazole-6-carboxylate** has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural features and synthetic accessibility have established it as a crucial starting material for the development of a diverse range of therapeutic agents targeting key players in human diseases, including protein kinases and G-protein coupled receptors.

The indazole core, a bicyclic system comprising a benzene ring fused to a pyrazole ring, serves as an excellent bioisostere for other aromatic systems like indole and purine. This allows for its effective interaction with the active sites of various enzymes and receptors. The methyl ester at the 6-position of the indazole ring provides a convenient handle for further chemical modifications, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies. This adaptability has been successfully exploited in the discovery of potent and selective inhibitors for oncology, inflammatory diseases, and neurological disorders.

Application in Kinase Inhibition: Targeting FLT3 in Acute Myeloid Leukemia

Derivatives of **Methyl 1H-indazole-6-carboxylate** have shown significant promise as inhibitors of FMS-like tyrosine kinase 3 (FLT3).^{[1][2][3]} FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem cells. Mutations leading to the

constitutive activation of FLT3 are common in Acute Myeloid Leukemia (AML), making it a key therapeutic target.^[1]

The indazole moiety can act as a hinge-binder, forming crucial hydrogen bond interactions within the ATP-binding pocket of the kinase.^{[2][3]} By modifying the core structure, researchers have developed potent FLT3 inhibitors with activity against both wild-type and mutated forms of the enzyme.

Quantitative Data: FLT3 Kinase Inhibition

Compound ID	R Group	FLT3 IC ₅₀ (nM) [2]	FLT3-ITD (W51) IC ₅₀ (nM) [2]	FLT3-TKD (D835Y) IC ₅₀ (nM)[2]
8a	4-methylphenyl	181	-	-
8e	4-methoxyphenyl	154	-	-
8r	4-(4-ethylpiperazin-1-yl)phenyl	41.6	22.8	5.64

Note: The compounds listed are 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives synthesized from **Methyl 1H-indazole-6-carboxylate**.

Anticancer Activity: Cytotoxicity in Cancer Cell Lines

The development of kinase inhibitors often translates to potent anticancer activity. Derivatives of **Methyl 1H-indazole-6-carboxylate** have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating their potential as anticancer agents.

Quantitative Data: Anticancer Activity

Compound ID	Cancer Cell Line	IC ₅₀ (µM)
2f[4]	4T1 (Breast Cancer)	0.23 - 1.15
6o[5]	K562 (Leukemia)	5.15
6o[5]	A549 (Lung Cancer)	>10
6o[5]	PC-3 (Prostate Cancer)	>10
6o[5]	HepG2 (Liver Cancer)	>10
9[6]	MDA-MB-231 (Breast Cancer)	30.6
25[6]	MDA-MB-231 (Breast Cancer)	35.5
34[6]	MDA-MB-231 (Breast Cancer)	22.3

Note: The compounds listed are derivatives of the indazole scaffold.

Modulation of G-Protein Coupled Receptors

The versatility of the indazole scaffold extends beyond kinase inhibition to the modulation of G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a vast array of physiological processes.

GPR120 Agonism

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain free fatty acids and has emerged as a therapeutic target for type 2 diabetes and inflammatory conditions.[7][8] Indazole-6-phenylcyclopropylcarboxylic acid derivatives have been identified as selective GPR120 agonists.[7]

Cannabinoid Receptor (CB1) Modulation

The endocannabinoid system, particularly the CB1 receptor, is a key target for treating pain, obesity, and neurological disorders. Indazole-3-carboxamide derivatives have been extensively explored as potent and selective modulators of the CB1 receptor.[9][10]

Quantitative Data: GPCR Modulation

Compound Class	Target	Activity	EC ₅₀ /IC ₅₀
Indazole-6-phenylcyclopropylcarboxylic acids	GPR120	Agonist	Varies by derivative[7]
Indazole-3-carboxamide derivatives	CB1 Receptor	Modulator	Varies by derivative[9] [10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of screening and characterization assays in drug discovery. The following are representative protocols for key experiments involving indazole derivatives.

Synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole Derivatives[2]

This protocol outlines the initial steps for synthesizing a library of FLT3 inhibitors starting from **Methyl 1H-indazole-6-carboxylate**.



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Caption: Synthetic route for benzimidazole derivatives.

Protocol:

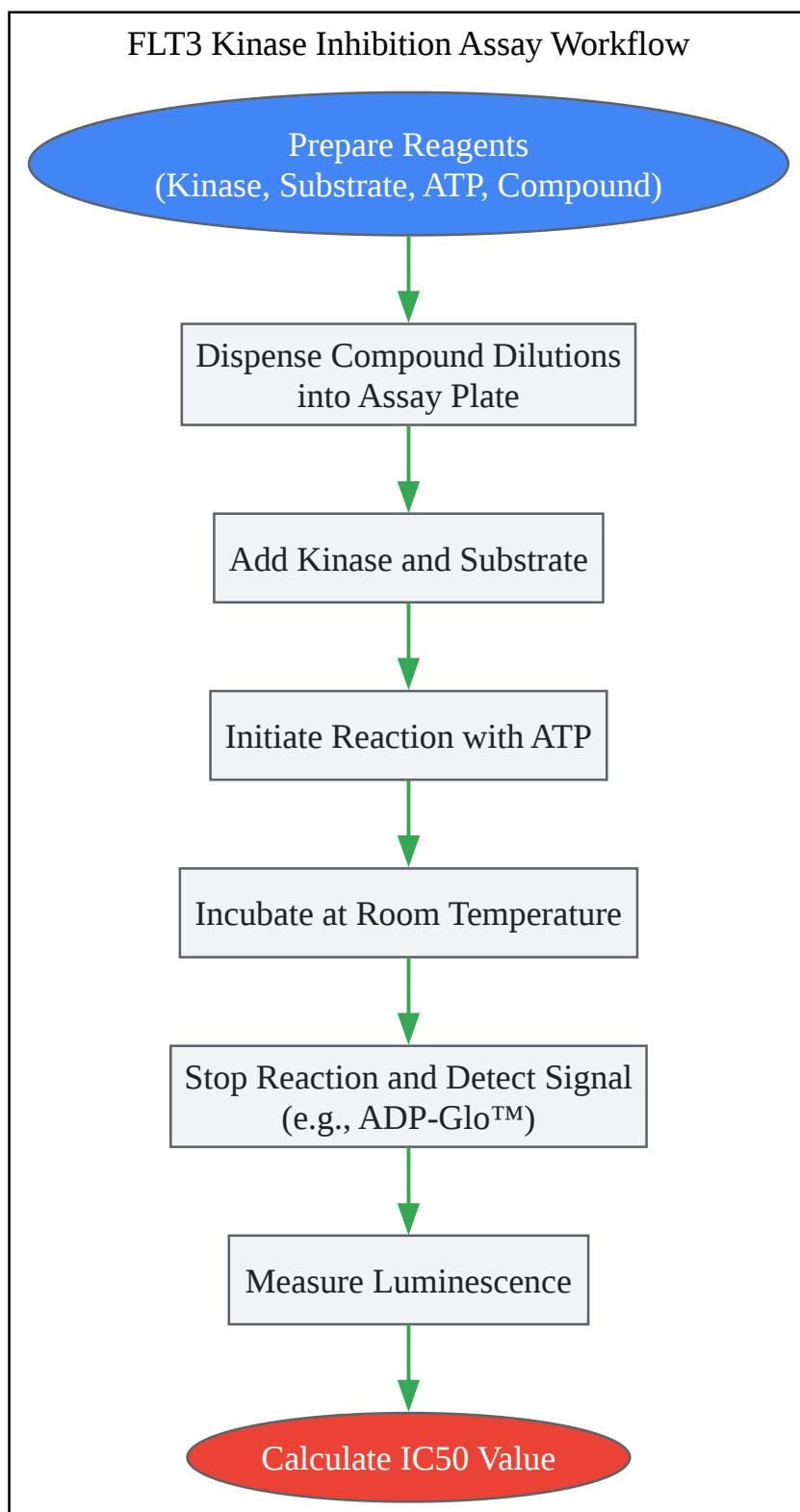
- Protection of the Indazole N-H: A mixture of **Methyl 1H-indazole-6-carboxylate**, 3,4-dihydro-2H-pyran (DHP), and pyridinium p-toluenesulfonate (PPTS) is subjected to

microwave irradiation at 50°C.[2]

- Reduction of the Ester: The protected intermediate is then reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH₄).[2]
- Oxidation to the Aldehyde: The alcohol is oxidized to the aldehyde using Dess-Martin periodinane.[2]
- Benzimidazole Formation: The aldehyde is reacted with ammonium chloride and 4-nitrobenzene-1,2-diamine to form the benzimidazole core.[2]
- Reduction of the Nitro Group: The nitro group on the benzimidazole is reduced to an amine under a hydrogen atmosphere.[2]
- Amide Coupling: The resulting aniline is coupled with various benzoic acids to introduce diversity.[2]
- Deprotection: The protecting group is removed under acidic conditions to yield the final benzimidazole derivatives.[2]

In Vitro FLT3 Kinase Inhibition Assay[1][11]

This biochemical assay determines the direct inhibitory effect of a compound on FLT3 kinase activity.



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Caption: Workflow for FLT3 kinase inhibition assay.

Materials:

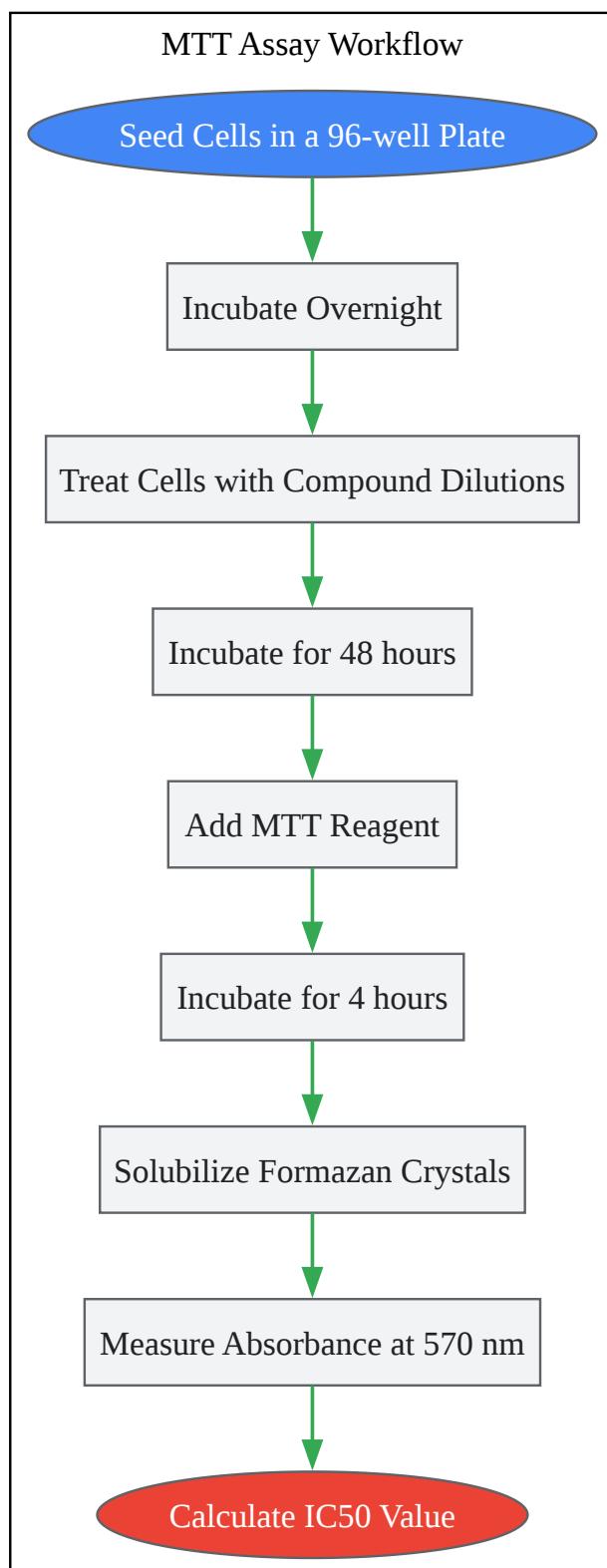
- Recombinant human FLT3 kinase
- Kinase substrate (e.g., specific peptide)
- ATP
- Test compounds (indazole derivatives)
- Assay buffer
- Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)
- Luminometer

Protocol:

- Prepare serial dilutions of the test compounds.
- In a suitable assay plate, add the test compound dilutions.
- Add the FLT3 kinase and substrate to each well.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced.
- Measure the luminescence signal using a plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC_{50} value.[\[11\]](#)

Cell Viability (MTT) Assay[5][6]

This colorimetric assay assesses the cytotoxic effect of compounds on cancer cell lines.



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Caption: Workflow for MTT cell viability assay.

Materials:

- Human cancer cell lines (e.g., K562, MDA-MB-231)
- Cell culture medium
- Test compounds (indazole derivatives)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO)
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at an appropriate density.
- Allow the cells to adhere by incubating overnight.
- Treat the cells with various concentrations of the test compounds.
- Incubate the plate for 48 hours.
- Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan.^[6]
- Remove the medium and add a solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
^[6]

GPR120 Agonist Assay (Calcium Flux)[12]

This cell-based assay measures the activation of GPR120 by monitoring changes in intracellular calcium levels.

Protocol:

- Use a cell line stably expressing human GPR120 (e.g., CHO-hGPR120).
- Load the cells with a calcium-sensitive fluorescent dye.
- Add the test compounds (indazole derivatives) at various concentrations.
- Measure the fluorescence intensity over time using a plate reader to detect changes in intracellular calcium concentration, which indicates receptor activation.
- Calculate the EC₅₀ value from the dose-response curve.

Cannabinoid Receptor (CB1) Binding Assay[9][13]

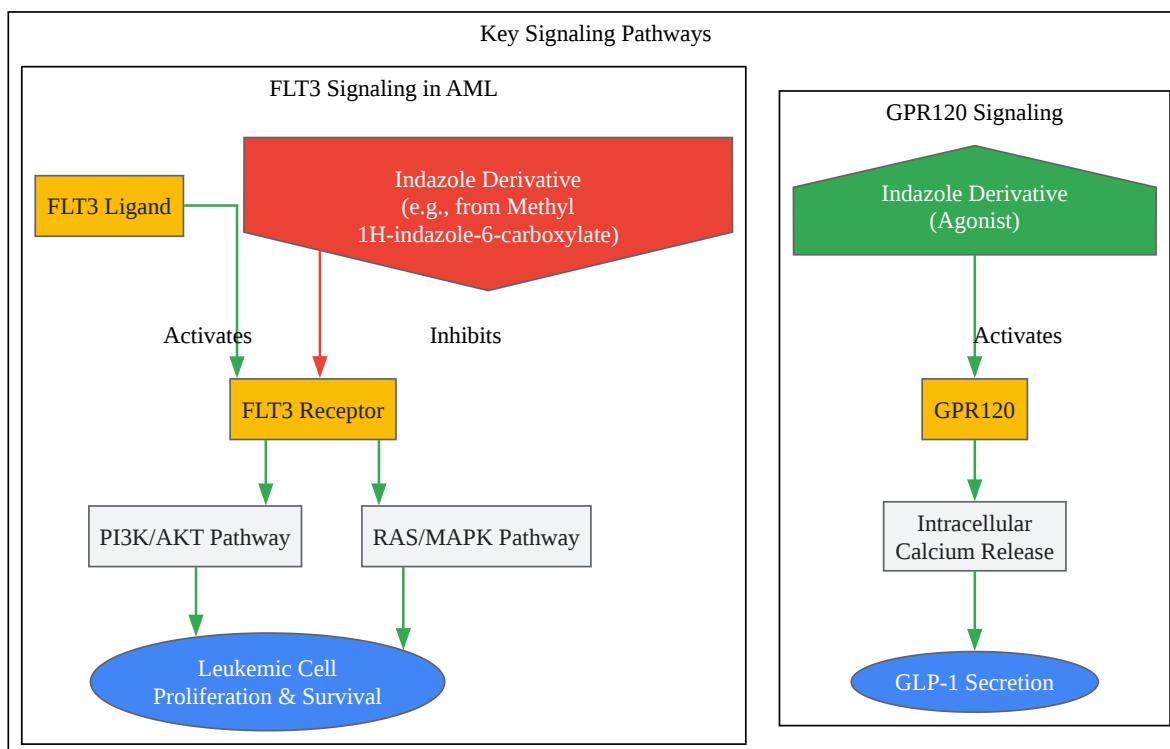
This assay determines the affinity of a compound for the CB1 receptor.

Protocol:

- Use cell membranes prepared from cells expressing the human CB1 receptor.
- Incubate the membranes with a radiolabeled CB1 ligand (e.g., [³H]CP55,940) and various concentrations of the test compound.
- Separate the bound and free radioligand by filtration.
- Measure the radioactivity of the bound ligand using a scintillation counter.
- Calculate the Ki value, which represents the affinity of the test compound for the CB1 receptor.[12]

Signaling Pathways

The therapeutic effects of **Methyl 1H-indazole-6-carboxylate** derivatives are mediated through the modulation of specific signaling pathways.

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Caption: Overview of FLT3 and GPR120 signaling pathways.

The continued exploration of **Methyl 1H-indazole-6-carboxylate** as a versatile starting material holds significant promise for the discovery of novel and effective therapies for a wide range of human diseases. Its adaptability for chemical modification, coupled with its proven ability to interact with key biological targets, ensures its place as a valuable scaffold in the arsenal of medicinal chemists.

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